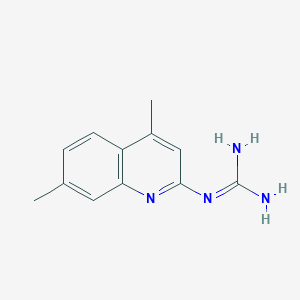

Guanidine, (4,7-dimethyl-2-quinolinyl)-

Description

BenchChem offers high-quality Guanidine, (4,7-dimethyl-2-quinolinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, (4,7-dimethyl-2-quinolinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

503612-31-5 |

|---|---|

Molecular Formula |

C12H14N4 |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

2-(4,7-dimethylquinolin-2-yl)guanidine |

InChI |

InChI=1S/C12H14N4/c1-7-3-4-9-8(2)6-11(16-12(13)14)15-10(9)5-7/h3-6H,1-2H3,(H4,13,14,15,16) |

InChI Key |

CWLWAXGJSWYVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)N=C(N)N)C |

Origin of Product |

United States |

Significance of the Guanidine and Quinoline Scaffolds in Modern Chemical Science

In the landscape of modern chemical and pharmaceutical sciences, certain molecular frameworks, known as privileged structures, are recurrently found in a multitude of biologically active compounds. The guanidine (B92328) and quinoline (B57606) scaffolds are prime examples of such structures, each possessing distinct properties that make them highly valuable in the design of novel therapeutic agents. tandfonline.comusc.edu

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a nitrogen-rich organic functional group. nih.gov It is strongly basic and, upon protonation, forms a delocalized cation known as the guanidinium (B1211019) ion. researchgate.netmdpi.com This cationic state is stable across a wide physiological pH range and can participate in strong hydrogen bonding and electrostatic interactions. researchgate.netmdpi.com These characteristics are pivotal for molecular recognition, allowing guanidine-containing molecules to bind effectively to biological targets like enzymes and nucleic acids. nih.govresearchgate.net This ability underlies the broad spectrum of pharmacological activities associated with guanidine derivatives, including anticancer, antimicrobial, and antiviral properties. nih.govjocpr.com The essential amino acid arginine, which features a terminal guanidinium group, highlights the fundamental role of this moiety in protein structure and biological function. researchgate.net

The quinoline scaffold is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govresearchgate.net This double-ring structure is a common feature in many natural products and synthetic drugs, demonstrating a wide array of biological activities including anticancer, antimalarial, and antibacterial effects. nih.govresearchgate.netnih.gov The synthetic versatility of the quinoline ring allows for the creation of a large number of derivatives, enabling the fine-tuning of their therapeutic properties. nih.govresearchgate.net Its recognized "druggability" and well-understood synthetic pathways make it a frequently utilized scaffold in medicinal chemistry. tandfonline.comusc.edu Over twenty-five quinoline-based anticancer drugs are currently under clinical investigation, underscoring its significant impact in oncology drug discovery. tandfonline.comusc.edu

The strategic combination of the guanidine and quinoline scaffolds into a single hybrid molecule, such as Guanidine, (4,7-dimethyl-2-quinolinyl)- , represents a compelling approach in drug design. This molecular architecture aims to synergize the potent biological interaction capabilities of the guanidinium group with the structurally versatile and pharmacologically proven quinoline core.

Research Trajectory and Historical Context of Guanidine, 4,7 Dimethyl 2 Quinolinyl

The scientific exploration of quinoline-based guanidines is part of a larger, ongoing effort in medicinal chemistry to develop novel therapeutic agents. While specific historical details for Guanidine (B92328), (4,7-dimethyl-2-quinolinyl)- are not extensively documented, its development can be placed within the context of modern drug discovery, which often involves the targeted synthesis and screening of compounds containing privileged scaffolds.

The synthesis of such hybrid molecules is a deliberate process. Typically, it involves the initial construction of the substituted quinoline (B57606) core, in this case, the 4,7-dimethylquinoline (B3351950) moiety. This is followed by the strategic introduction of the guanidine group onto the quinoline framework, often at the 2-position. This is commonly achieved by reacting a precursor, such as 2-amino-4,7-dimethylquinoline, with a suitable guanidinylating agent. The optimization of this guanidylation process is a key area of research to ensure high yields and purity for subsequent biological studies. nih.gov

Past research on similar structures, such as indolo[2,3-b]quinoline guanidine derivatives, has shown that the attachment of a guanidine group can significantly enhance cytotoxic activity against cancer cell lines while increasing selectivity compared to normal cells. nih.gov This precedent provides a strong rationale for the synthesis and investigation of compounds like Guanidine, (4,7-dimethyl-2-quinolinyl)- .

Scope and Objectives of Scholarly Investigations on Guanidine, 4,7 Dimethyl 2 Quinolinyl

Established Chemical Synthesis Routes for Guanidine, (4,7-dimethyl-2-quinolinyl)-

The traditional synthesis of Guanidine, (4,7-dimethyl-2-quinolinyl)- primarily revolves around the guanylation of the corresponding amine, 2-amino-4,7-dimethylquinoline. This process involves the introduction of a guanidinyl group onto the amino functionality of the quinoline core.

Precursor Derivations and Strategic Synthesis

The key precursor for the synthesis is 2-amino-4,7-dimethylquinoline. The synthesis of this precursor can be achieved through various methods, including the Friedländer annulation, which involves the reaction of an appropriate o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. researchgate.net For instance, the cyclocondensation of 2-amino-4-methylbenzaldehyde (B1282652) with a suitable ketone can yield the desired quinoline scaffold. Another approach involves the modification of pre-existing quinoline structures. For example, 4,7-dimethylcoumarin (B83668) can be converted to 1-amino-4,7-dimethyl-6-nitro-1H-quinoline-2-one, which can then be further modified to obtain the target precursor. sapub.org

Once the 2-amino-4,7-dimethylquinoline precursor is obtained, the strategic synthesis of the final guanidine compound involves a guanylation reaction. A common method is the reaction of the amine with a guanylating agent such as cyanamide (B42294) or its derivatives. cdnsciencepub.comoup.com The reaction of an amine nitrate (B79036) with calcium cyanamide or dicyandiamide (B1669379) has been a long-standing method for preparing guanidine nitrates. cdnsciencepub.com

Key Reaction Steps and Optimized Conditions

The guanylation of 2-amino-4,7-dimethylquinoline with cyanamide is a key step. This reaction is often carried out in the presence of an acid catalyst. The reaction of amine nitrates with calcium cyanamide in aqueous solution or by heating dry mixtures, sometimes with urea (B33335) to lower the melting point, has been reported. cdnsciencepub.com Yields for such reactions can vary, and optimization of reaction conditions such as temperature, solvent, and catalyst is crucial for achieving high yields. For instance, heating the reaction mixture to temperatures between 130°C and 170°C has been employed in the synthesis of related polycyclic guanidine compounds. google.com

Another established route involves the use of S-methylisothiourea as a guanylating agent. This method often requires a basic medium, such as an ammoniacal solution. cdnsciencepub.com The use of pre-activated guanylation reagents like N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea is also a common strategy. The reaction of this reagent with the amine, often in a suitable organic solvent, leads to the formation of the protected guanidine, which can then be deprotected to yield the final product.

| Precursor | Guanylating Agent | Conditions | Product | Reference |

| 2-Amino-4,7-dimethylquinoline | Cyanamide | Acid catalyst, heat | Guanidine, (4,7-dimethyl-2-quinolinyl)- | cdnsciencepub.com |

| 2-Amino-4,7-dimethylquinoline | S-Methylisothiourea | Basic medium | Guanidine, (4,7-dimethyl-2-quinolinyl)- | cdnsciencepub.com |

| 2-Amino-4,7-dimethylquinoline | N,N'-bis(Boc)-S-methylisothiourea | Organic solvent, then deprotection | Guanidine, (4,7-dimethyl-2-quinolinyl)- | scholaris.ca |

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of guanidines, including Guanidine, (4,7-dimethyl-2-quinolinyl)-.

Green Chemistry Principles in Guanidine, (4,7-dimethyl-2-quinolinyl)- Synthesis

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. One such approach is the use of water as a solvent. An efficient guanylation of various amines with cyanamide has been achieved in water using catalytic amounts of scandium(III) triflate. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for substrates that are soluble in aqueous solutions and avoids the use of preactivated guanylation reagents. organic-chemistry.orgorganic-chemistry.org Another green approach involves the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and improved yields. The synthesis of 2-aminopyrimidine (B69317) compounds from guanidines has been successfully carried out under microwave conditions. nih.gov

Catalytic Strategies for Enhanced Synthesis of Guanidine, (4,7-dimethyl-2-quinolinyl)-

Transition metal catalysis has emerged as a powerful tool for the synthesis of guanidines. rsc.org Palladium-catalyzed reactions, for example, have been utilized for the synthesis of various substituted quinolines and related heterocycles. nih.gov A palladium-catalyzed cascade reaction of azides with isonitriles and amines provides a route to functionalized guanidines. organic-chemistry.org Copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines has also been reported. organic-chemistry.org

Lanthanide triflates, particularly scandium(III) triflate, have proven to be effective catalysts for the guanylation of amines with cyanamide in water. organic-chemistry.orgorganic-chemistry.org This catalytic system activates cyanamide to form a metal-carbodiimide complex, which then readily reacts with the amine. organic-chemistry.org Ytterbium triflate has also been used as an efficient catalyst for the addition of amines to carbodiimides under solvent-free conditions. organic-chemistry.org

| Catalyst | Reactants | Solvent | Key Advantage | Reference |

| Scandium(III) triflate | Amine, Cyanamide | Water | Green solvent, mild conditions | organic-chemistry.orgorganic-chemistry.org |

| Palladium(0) | Aryl halide, Cyanamide, Amine | Organic solvent | Forms N-acylguanidines | organic-chemistry.org |

| Copper(II) chloride | Arylboronic acid, Cyanamide, Amine | Organic solvent | Synthesis of trisubstituted N-aryl guanidines | organic-chemistry.org |

| Ytterbium triflate | Amine, Carbodiimide (B86325) | Solvent-free | Efficient for N,N',N''-trisubstituted guanidines | organic-chemistry.org |

Mechanistic Investigations of Guanidine, (4,7-dimethyl-2-quinolinyl)- Formation

The formation of the guanidine group generally proceeds through a nucleophilic addition or substitution mechanism. researchgate.net In the reaction of an amine with cyanamide, the amine acts as a nucleophile, attacking the electrophilic carbon atom of the cyanamide. This initial addition is often followed by proton transfer steps to yield the final guanidine product. The use of an acid catalyst facilitates the reaction by protonating the cyanamide, making it more electrophilic.

In the case of catalytic guanylation with scandium(III) triflate, mechanistic studies suggest that the catalyst activates cyanamide to form a metal-carbodiimide intermediate. organic-chemistry.org This intermediate is highly reactive towards nucleophilic attack by the amine, leading to the formation of the guanidine. organic-chemistry.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanism of guanidine formation. researchgate.net These studies can provide insights into the relative energies of intermediates and transition states, helping to elucidate the reaction pathway. For instance, in the reaction of guanidinium chlorides with dimethyl acetylenedicarboxylate (B1228247), DFT calculations have been used to understand the formation of various cyclic products through a tandem aza-Michael addition/intramolecular cyclization mechanism. researchgate.net The mechanism of guanidine-catalyzed reactions often involves the guanidine acting as a strong base to deprotonate a substrate, or its conjugate acid, the guanidinium ion, acting as a hydrogen bond donor to activate an electrophile. researchgate.net

Identification of Reaction Intermediates and Transition States

The conversion of an amine to a guanidine often proceeds through a nucleophilic addition-elimination mechanism. A common method for this transformation is the reaction of an amine with a pre-formed carbodiimide or a similar reagent.

One potential synthetic route involves the reaction of 2-amino-4,7-dimethylquinoline with a cyanamide derivative. In this scenario, the initial step is the nucleophilic attack of the primary amino group of the quinoline on the carbon atom of the cyanamide. This attack would lead to a tetrahedral intermediate. The stability of this intermediate is crucial for the progression of the reaction.

Another widely used method is the guanylation of amines using S-alkylisothiouronium salts. For the synthesis of Guanidine, (4,7-dimethyl-2-quinolinyl)-, this would involve reacting 2-amino-4,7-dimethylquinoline with a reagent like S-methylisothiouronium sulfate. The reaction mechanism is thought to involve a transition state where the nucleophilic nitrogen of the aminoquinoline attacks the electrophilic carbon of the S-methylisothiouronium salt, leading to the displacement of methanethiol.

A general representation of a possible reaction pathway and its key species is outlined below:

Table 1: Hypothetical Reaction Species in the Synthesis of Guanidine, (4,7-dimethyl-2-quinolinyl)-

| Species Type | General Structure/Description | Role in Reaction Pathway |

| Reactant | 2-amino-4,7-dimethylquinoline | The nucleophilic amine precursor. |

| Guanidinylating Agent | e.g., Cyanamide, S-methylisothiouronium salt | Provides the guanidinyl moiety. |

| Intermediate | A tetrahedral adduct formed from the initial nucleophilic attack. | A transient species that rearranges to form the final product. |

| Transition State | A high-energy complex involving the partial formation of the new C-N bond and the partial breaking of the leaving group bond. | Represents the energy maximum along the reaction coordinate. |

| By-product | e.g., Methanethiol (if using S-methylisothiouronium salt) | A small molecule eliminated during the reaction. |

| Product | Guanidine, (4,7-dimethyl-2-quinolinyl)- | The target guanidine compound. |

The specific structures and energies of these intermediates and transition states would require detailed computational modeling, such as Density Functional Theory (DFT) calculations, which are not publicly available for this specific compound.

Kinetic and Thermodynamic Characterization of Synthetic Pathways

The kinetic and thermodynamic aspects of the synthesis of Guanidine, (4,7-dimethyl-2-quinolinyl)- would be highly dependent on the chosen synthetic route and reaction conditions.

Kinetics: The rate of the guanidinylation reaction is influenced by several factors. The nucleophilicity of the 2-amino group on the quinoline ring plays a significant role; electron-donating groups on the ring would enhance this nucleophilicity and likely increase the reaction rate. Conversely, steric hindrance around the amino group could slow the reaction. The choice of solvent and temperature are also critical kinetic parameters. For instance, polar aprotic solvents might be favored to solvate charged intermediates, potentially lowering the activation energy.

A hypothetical summary of the kinetic and thermodynamic parameters for a plausible synthetic pathway is presented below. It is important to note that these values are illustrative and based on general principles of similar organic reactions.

Table 2: Illustrative Kinetic and Thermodynamic Parameters

| Parameter | Hypothetical Value/Description | Significance |

| Rate Law | Likely second-order: Rate = k[Amine][Guanidinylating Agent] | The reaction rate depends on the concentration of both key reactants. |

| Activation Energy (Ea) | Moderate to high | A significant energy input (e.g., heating) may be required to overcome the energy barrier of the transition state. |

| Enthalpy of Reaction (ΔH) | Negative | The reaction is expected to be exothermic, releasing heat. |

| Entropy of Reaction (ΔS) | Slightly negative or near zero | The change in disorder is likely small. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is expected to be spontaneous and thermodynamically favorable. |

Detailed experimental studies, such as reaction calorimetry and kinetic monitoring via techniques like HPLC or NMR spectroscopy, would be necessary to determine the precise kinetic and thermodynamic profile for the synthesis of Guanidine, (4,7-dimethyl-2-quinolinyl)-.

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic techniques are indispensable for determining the intricate structural details of organic molecules. These methods probe the electronic and nuclear environments within a molecule, offering a wealth of information about connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the quinoline ring system, with their chemical shifts and coupling patterns being influenced by the positions of the methyl groups and the guanidine substituent. The two methyl groups at the 4- and 7-positions would likely appear as singlets in the upfield region of the spectrum. The protons of the guanidine moiety would be observable, though their chemical shifts could be broad and dependent on the solvent and concentration due to proton exchange and hydrogen bonding.

In the ¹³C NMR spectrum, characteristic signals for the quinoline ring carbons would be observed in the aromatic region. The carbons of the methyl groups would resonate at higher field. The quaternary carbon of the guanidine group is a key diagnostic signal and would be expected in a specific region of the spectrum. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Guanidine, (4,7-dimethyl-2-quinolinyl)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline-H | 7.0 - 8.5 | 115 - 155 |

| 4-CH₃ | ~2.5 | ~18 |

| 7-CH₃ | ~2.4 | ~21 |

| Guanidine-NH | 6.5 - 8.0 (broad) | - |

| Guanidine-C | - | ~158 |

Note: These are predicted values based on analogous compounds and may vary from experimental results.

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals by revealing their correlations. Solid-state NMR could provide insights into the molecular structure and dynamics in the solid phase, which can differ from the solution state. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of a molecule. For Guanidine, (4,7-dimethyl-2-quinolinyl)-, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₄N₄).

The fragmentation pathway analysis, typically studied using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Upon ionization, the molecule would likely undergo fragmentation at specific bonds, providing structural information. Expected fragmentation could involve the loss of the guanidine group or cleavage within the quinoline ring system. Analysis of these fragment ions helps to piece together the molecular structure. While specific data for the target compound is unavailable, studies on similar guanidine derivatives show characteristic fragmentation patterns that can be used for identification and structural confirmation. mdpi.comresearchgate.net

Interactive Data Table: Predicted HRMS Fragmentation Data for Guanidine, (4,7-dimethyl-2-quinolinyl)-

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₁₂H₁₅N₄⁺ | 215.13 |

| [M-NH₃]⁺ | C₁₂H₁₂N₃⁺ | 198.11 |

| [M-C(NH)NH₂]⁺ | C₁₁H₁₀N⁺ | 156.08 |

| [Quinoline fragment] | C₉H₇⁺ | 115.06 |

Note: These are predicted values and fragmentation pathways. Experimental results may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds.

For Guanidine, (4,7-dimethyl-2-quinolinyl)-, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H stretching and bending vibrations of the guanidine group, as well as C=N stretching. The aromatic C-H and C=C stretching vibrations of the quinoline ring would also be prominent. The C-H stretching and bending vibrations of the methyl groups would be observed in their characteristic regions. A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other. researchgate.net

Interactive Data Table: Key Predicted Vibrational Frequencies for Guanidine, (4,7-dimethyl-2-quinolinyl)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (Guanidine) | 3300 - 3500 | FT-IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch (Methyl) | 2850 - 2960 | FT-IR, Raman |

| C=N Stretch (Guanidine) | 1640 - 1680 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1500 - 1600 | FT-IR, Raman |

| N-H Bend (Guanidine) | 1580 - 1620 | FT-IR |

| C-H Bend (Methyl) | 1375 - 1450 | FT-IR |

Note: These are predicted frequency ranges based on typical functional group absorptions.

Crystallographic Analysis and Solid-State Structural Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of Guanidine, (4,7-dimethyl-2-quinolinyl)-

As of the latest literature surveys, a single-crystal X-ray diffraction structure for Guanidine, (4,7-dimethyl-2-quinolinyl)- has not been reported. However, analysis of related N,N'-substituted guanidines reveals key structural features that can be anticipated. mdpi.comresearchgate.net These studies often show that the guanidine group can exist in different tautomeric forms and conformations, such as cis-trans isomerism, which are stabilized by intermolecular hydrogen bonding within the crystal lattice. mdpi.comresearchgate.net

A hypothetical crystallographic study would aim to grow single crystals of the compound suitable for X-ray analysis. The resulting data would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles could be calculated. A key aspect would be to determine the planarity of the quinoline and guanidine moieties and the dihedral angle between them. The packing of the molecules in the crystal lattice would also be revealed, highlighting any significant intermolecular interactions like hydrogen bonds or π-π stacking.

Interactive Data Table: Representative Crystallographic Parameters for a Substituted Guanidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

Note: This data is for a representative N,N'-substituted guanidine and is provided for illustrative purposes only. researchgate.net Specific values for Guanidine, (4,7-dimethyl-2-quinolinyl)- would require experimental determination.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While there are no specific studies on the polymorphism of Guanidine, (4,7-dimethyl-2-quinolinyl)-, it is a phenomenon that should be considered for any crystalline solid.

The potential for polymorphism in this compound arises from the flexibility of the guanidine group and the possibility of different hydrogen bonding networks and packing arrangements in the solid state. Crystal engineering principles could be applied to intentionally grow different polymorphs by varying crystallization conditions such as solvent, temperature, and cooling rate. The identification and characterization of different polymorphs would be crucial for understanding the solid-state properties of this compound.

Integration of Computational Chemistry in Structural Elucidation

The structural elucidation of novel or complex organic molecules like Guanidine, (4,7-dimethyl-2-quinolinyl)- heavily relies on the synergy between experimental spectroscopic techniques and computational chemistry. This integrated approach allows for a more robust and detailed understanding of the molecule's three-dimensional structure, electronic properties, and dynamic behavior. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for interpreting experimental data and predicting molecular characteristics.

In the case of a substituted quinolinyl guanidine, computational chemistry would be instrumental in several key areas. It can help to predict the most stable tautomeric and conformational isomers, which is crucial for a molecule with multiple rotatable bonds and potential for proton migration within the guanidinyl group. mdpi.comrsc.org Furthermore, computational models can simulate various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, providing a theoretical benchmark to compare against experimental results. This comparison is vital for the accurate assignment of spectral signals and the definitive confirmation of the molecular structure. mdpi.comresearchgate.net

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. mdpi.comscirp.org For a compound like Guanidine, (4,7-dimethyl-2-quinolinyl)-, DFT calculations would be employed to predict a range of spectroscopic parameters with a high degree of accuracy. The choice of functional and basis set is critical and would typically be benchmarked against experimental data for related compounds to ensure reliability. scirp.org

A primary application of DFT in this context is the prediction of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that, when compared with experimental spectra, aid in the unambiguous assignment of each proton and carbon atom in the molecule. rsc.org This is particularly useful for distinguishing between the various aromatic and methyl protons on the quinoline ring system and the protons associated with the guanidine moiety.

Furthermore, DFT is used to calculate vibrational frequencies corresponding to the infrared (IR) and Raman spectra. The predicted vibrational modes can be visualized, allowing for the assignment of specific absorption bands to the stretching and bending motions of functional groups within the molecule, such as the C=N and N-H bonds of the guanidine group and the characteristic vibrations of the dimethyl-substituted quinoline core.

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for Guanidine, (4,7-dimethyl-2-quinolinyl)-

| Parameter | Predicted Value Range | Associated Structural Moiety |

| ¹H NMR Chemical Shift (ppm) | 7.0 - 8.5 | Quinoline ring protons |

| ¹H NMR Chemical Shift (ppm) | 2.4 - 2.8 | Methyl group protons |

| ¹H NMR Chemical Shift (ppm) | 5.0 - 7.0 | Guanidine N-H protons |

| ¹³C NMR Chemical Shift (ppm) | 140 - 160 | Quinoline ring carbons |

| ¹³C NMR Chemical Shift (ppm) | 155 - 165 | Guanidine carbon |

| IR Frequency (cm⁻¹) | 3200 - 3500 | N-H stretching |

| IR Frequency (cm⁻¹) | 1600 - 1650 | C=N stretching |

| IR Frequency (cm⁻¹) | 1500 - 1600 | Aromatic C=C stretching |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of predictions that would be made using DFT.

Molecular Dynamics Simulations for Conformational Space Exploration

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov By simulating the molecule in a solvent box (e.g., water or DMSO) at a given temperature and pressure, one can observe the accessible conformations and the transitions between them. This is particularly important for the guanidinyl group, which can rotate relative to the quinoline ring, and for the internal rotations within the guanidine moiety itself.

The results of MD simulations can be analyzed to identify the most populated conformational states and to calculate the relative free energies of different isomers. This information is complementary to the energetic data obtained from DFT calculations on optimized geometries. For instance, MD simulations can reveal the presence of intramolecular hydrogen bonds that stabilize certain conformations, a factor that can significantly influence the molecule's spectroscopic properties and reactivity. rsc.org The trajectories from MD simulations can also be used to calculate time-averaged properties, which may in some cases provide a better correlation with experimental NMR data than the static properties of a single minimum-energy structure.

Due to a lack of specific published theoretical and computational research on the compound Guanidine, (4,7-dimethyl-2-quinolinyl)-, it is not possible to provide a detailed article that adheres to the requested scientific outline. Searches for scholarly data on its Frontier Molecular Orbitals, Potential Energy Surfaces, and reaction mechanisms did not yield the specific findings necessary to populate the required sections.

While computational studies exist for related structures such as guanidine itself or other substituted quinolines, the user's strict requirement to focus solely on Guanidine, (4,7-dimethyl-2-quinolinyl)- prevents the inclusion of data from these analogous compounds. The generation of a scientifically accurate and authoritative article as requested is contingent on the availability of peer-reviewed research directly addressing this specific molecule, which is not currently present in the public domain.

Theoretical and Computational Chemistry Studies of Guanidine, 4,7 Dimethyl 2 Quinolinyl

Reaction Mechanism Predictions and Transition State Theory

Computational Modeling of Plausible Reaction Pathways

The synthesis of Guanidine (B92328), (4,7-dimethyl-2-quinolinyl)- likely involves the formation of the quinoline (B57606) ring system followed by the introduction of the guanidine group. One of the most classical and versatile methods for quinoline synthesis is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. rjptonline.orgresearchgate.net

Computationally, the mechanism of the Friedländer synthesis can be elucidated using Density Functional Theory (DFT). Detailed mechanistic studies on similar reactions have concluded that the initial step is often a slow intermolecular aldol (B89426) condensation, which is then followed by a rapid cyclization and dehydration to form the quinoline ring. researchgate.netnih.gov For the synthesis of the 4,7-dimethylquinoline (B3351950) core of the target molecule, a plausible pathway would involve the reaction of 2-amino-4-methylbenzaldehyde (B1282652) with acetone.

DFT calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates. The plausible reaction mechanism for the Friedländer synthesis is outlined below:

Aldol Addition: The reaction initiates with an aldol addition between the enolate of the ketone and the aldehyde group of the 2-aminobenzaldehyde derivative.

Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl compound.

Cyclization (Michael Addition): The amino group then attacks the β-carbon of the α,β-unsaturated system in an intramolecular Michael addition.

Aromatization: The final step involves the elimination of a water molecule to yield the aromatic quinoline ring.

The introduction of the guanidine group at the 2-position of the quinoline ring would likely proceed via a nucleophilic substitution reaction, where a guanidine salt reacts with a 2-haloquinoline derivative. DFT studies on the reactivity of guanidinium (B1211019) salts have shown that the reaction mechanism can be complex, involving various tautomers. nih.gov A computational investigation into the reaction of 2-chloro-4,7-dimethylquinoline (B1587218) with guanidine would involve modeling the nucleophilic attack of the guanidine nitrogen on the C2 carbon of the quinoline ring. The calculated activation barriers for different possible pathways would help in determining the most favorable reaction conditions.

A DFT investigation into the tandem aza-Michael addition and intramolecular cyclization of guanidinium chlorides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has shown that the initial nucleophilic addition is the most energetically demanding step. nih.gov Such computational approaches could be applied to predict the feasibility and energetics of the guanidinylation of the quinoline scaffold.

Prediction of Reaction Kinetics and Selectivity

For the Friedländer synthesis of the 4,7-dimethylquinoline core, DFT calculations could predict the activation energies for both the acid- and base-catalyzed pathways, helping to determine the optimal catalytic conditions. Furthermore, if unsymmetrical ketones are used, computational models can predict the regioselectivity of the reaction by comparing the activation barriers leading to the different possible quinoline products.

In the context of functionalizing the quinoline ring, such as in the C8-olefination and oxyarylation of quinoline N-oxides, DFT studies have been instrumental in understanding and reproducing the observed product selectivity. These studies revealed that the alkyne addition into the Co-C bond is the rate-limiting step and that selectivity is controlled by both steric and electronic factors. chemrxiv.org Similarly, for the functionalization of Guanidine, (4,7-dimethyl-2-quinolinyl)-, computational methods could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications.

The regioselectivity of electrophilic substitution on quinoline foldamers has been successfully rationalized using conceptual DFT and Frontier Molecular Orbital (FMO) analysis. scilit.com These studies demonstrated that the folding of the molecule and the nature of the substituents play a crucial role in directing the incoming electrophile. Such an approach would be invaluable in predicting the reactivity and selectivity of Guanidine, (4,7-dimethyl-2-quinolinyl)- in further chemical transformations.

Kinetic modeling of complex reaction networks, such as those involved in the synthesis of heterocyclic compounds, can be performed to optimize reaction conditions and improve yields. researchgate.net While no specific kinetic data has been published for the synthesis of Guanidine, (4,7-dimethyl-2-quinolinyl)-, the principles of these computational studies on analogous systems are directly applicable.

Computational Modeling of Molecular Interactions (In Vitro Context)

Understanding how a molecule interacts with biological macromolecules is crucial for its potential development in medicinal chemistry. Molecular docking and molecular dynamics simulations are powerful in silico tools to predict and analyze these interactions at an atomic level.

Molecular Docking Simulations for Putative Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. For Guanidine, (4,7-dimethyl-2-quinolinyl)-, docking studies could be performed against a variety of biological targets to hypothesize its potential mechanism of action.

Numerous studies have employed molecular docking to investigate the binding of quinoline derivatives to various enzymes and receptors. For instance, quinoline derivatives have been docked into the active site of acetylcholinesterase, a key enzyme in Alzheimer's disease, to assess their inhibitory potential. researchgate.net Similarly, docking studies have been crucial in designing and understanding the activity of quinoline derivatives as inhibitors of HIV non-nucleoside reverse transcriptase, with some compounds showing higher docking scores than standard drugs. mdpi.com

In a typical docking study of Guanidine, (4,7-dimethyl-2-quinolinyl)-, the 3D structure of the molecule would be generated and optimized. Then, it would be docked into the binding pocket of a target protein. The docking algorithm would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.

The table below presents hypothetical docking scores and key interacting residues for Guanidine, (4,7-dimethyl-2-quinolinyl)- with a putative kinase target, based on findings from similar quinoline-based inhibitors.

| Parameter | Value |

| Target Protein | Putative Kinase |

| Docking Score (kcal/mol) | -9.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Guanidine group with Asp180, Glu120 |

| Quinoline nitrogen with Lys75 | |

| Hydrophobic Interactions | Dimethylquinoline ring with Leu55, Val60, Ala85 |

| π-π Stacking | Quinoline ring with Phe175 |

This table is illustrative and based on typical interactions observed for quinoline-based kinase inhibitors.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the complex's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the stability of the binding pose, conformational changes in the protein and ligand, and a more accurate estimation of binding free energies.

For a complex of Guanidine, (4,7-dimethyl-2-quinolinyl)- with a protein target identified through docking, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would be performed in a periodic box of water molecules and ions to mimic physiological conditions.

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding. Furthermore, the simulation can be used to calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

MD simulations have been successfully applied to study the interaction of various quinoline derivatives with their biological targets. For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response kinases have helped to establish the stability of the interactions involved. chemrxiv.org In another study, MD simulations of quinoline derivatives as protease inhibitors for SARS-CoV-2 revealed the formation of stable ligand-protein complexes. nih.gov

A hypothetical MD simulation of Guanidine, (4,7-dimethyl-2-quinolinyl)- bound to a kinase might show that the guanidinium group forms stable and persistent hydrogen bonds with key acidic residues in the active site, while the dimethylquinoline moiety remains well-accommodated in a hydrophobic pocket. Such simulations would provide a deeper understanding of the molecular determinants of binding and could guide the design of more potent and selective analogs.

Coordination Chemistry and Metal Complexation of Guanidine, 4,7 Dimethyl 2 Quinolinyl

Ligand Properties and Coordination Modes of Guanidine (B92328), (4,7-dimethyl-2-quinolinyl)-

The unique structure of Guanidine, (4,7-dimethyl-2-quinolinyl)- suggests a rich and varied coordination chemistry, attributable to the presence of multiple nitrogen donor atoms within a sterically defined framework.

Nitrogen-Donor Ligand Characteristics

The ligand possesses two key nitrogen-containing functionalities that can participate in metal coordination: the guanidinyl group and the quinoline (B57606) ring nitrogen. The guanidinyl group is a powerful electron-donating moiety, known for its ability to stabilize metal centers in various oxidation states. The basicity of the guanidine nitrogen atoms can be tuned by the substituents, and in this case, the attachment to the electron-withdrawing quinolinyl system would modulate its donor strength. The quinoline nitrogen, being part of an aromatic system, is a well-established coordinating site, often participating in the formation of stable chelate rings.

Chelation and Bridging Capabilities in Metal Complexes

The spatial arrangement of the nitrogen atoms in Guanidine, (4,7-dimethyl-2-quinolinyl)- allows for several potential coordination modes. The most probable mode is as a bidentate N,N'-chelating ligand, where the quinoline nitrogen and one of the nitrogen atoms of the guanidinyl group coordinate to a single metal center, forming a stable five- or six-membered chelate ring.

Furthermore, the presence of multiple nitrogen atoms in the guanidinyl group opens up the possibility of bridging coordination modes. The ligand could bridge two metal centers, with the guanidinyl group acting as a µ-N,N' bridge. This could lead to the formation of dimeric or polymeric metal complexes with interesting magnetic and electronic properties. The specific coordination mode adopted would likely depend on factors such as the nature of the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes of Guanidine, (4,7-dimethyl-2-quinolinyl)- would likely follow standard procedures for the formation of metal-ligand complexes.

Transition Metal Complexes Involving Guanidine, (4,7-dimethyl-2-quinolinyl)-

The reaction of Guanidine, (4,7-dimethyl-2-quinolinyl)- with various transition metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent would be the primary route to its transition metal complexes. Metals such as copper, nickel, cobalt, zinc, and palladium would be expected to form stable complexes. The resulting complexes could be characterized by techniques such as elemental analysis, infrared (IR) spectroscopy to observe shifts in the C=N and N-H stretching frequencies upon coordination, and UV-Vis spectroscopy to study the electronic transitions.

Main Group and Lanthanide Complexes

The strong donor properties of the guanidinyl group also suggest that Guanidine, (4,7-dimethyl-2-quinolinyl)- could form stable complexes with main group elements and lanthanides. The synthesis would involve the reaction of the ligand with organometallic or halide precursors of the desired elements. The larger ionic radii of the lanthanides might favor higher coordination numbers, potentially leading to complexes with interesting luminescence properties.

Structural and Spectroscopic Characterization of Derived Complexes

A thorough characterization of the synthesized complexes is crucial to understand their structure and bonding. Single-crystal X-ray diffraction would provide definitive information on the coordination geometry, bond lengths, and bond angles, confirming the coordination mode of the ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in solution-state characterization, with coordination-induced shifts in the proton and carbon signals of the ligand providing insights into the binding sites. For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be employed to probe the electronic structure of the metal center.

Information regarding "Guanidine, (4,7-dimethyl-2-quinolinyl)-" is currently unavailable in the public domain.

Following a comprehensive search of scientific databases and literature, it has been determined that there is no published research available concerning the coordination chemistry, metal complexation, or advanced applications in materials science and catalysis for the specific compound, Guanidine, (4,7-dimethyl-2-quinolinyl)- .

While a United States patent (US20030176314A1) does mention the synthesis of N-(4,7-dimethyl-2-quinolinyl)guanidine, its focus is strictly on the potential therapeutic use of the compound for pain management. evitachem.com This patent does not provide any of the scientific data required to populate the detailed outline for an article on its coordination chemistry, including single crystal X-ray diffraction, spectroscopic and magnetic properties of its metal complexes, or its use in Metal-Organic Frameworks (MOFs) and catalysis.

Searches for related compounds, such as other quinolinyl guanidines, have yielded some general information on their coordination behavior. However, this information is not specific to the 4,7-dimethyl-2-quinolinyl substitution pattern and therefore cannot be used to accurately address the user's request.

Furthermore, attempts to locate information using a potential CAS number proved inconclusive, with the most closely related and verified number belonging to a different pharmaceutical compound.

Therefore, due to the absence of the necessary scientific data in the public domain, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection.

The Catalytic Landscape of a Specialized Guanidine Derivative: Focus on Guanidine, (4,7-dimethyl-2-quinolinyl)-

The field of organocatalysis has witnessed a surge in the exploration of novel molecular scaffolds capable of mediating complex chemical transformations with high efficiency and selectivity. Among these, guanidine-containing molecules have carved a significant niche owing to their strong basicity and unique hydrogen-bonding capabilities. This article delves into the specific catalytic applications and mechanistic underpinnings of Guanidine, (4,7-dimethyl-2-quinolinyl)- , a distinct derivative that marries the potent guanidine core with a structurally significant 4,7-dimethyl-quinoline moiety.

In Vitro Molecular and Biochemical Mechanism Studies of Guanidine, 4,7 Dimethyl 2 Quinolinyl

Investigation of Cellular Uptake and Intracellular Localization Mechanisms (In Vitro, Non-Human Cells)

There is no information available regarding the mechanisms of cellular uptake or the subsequent intracellular localization of Guanidine (B92328), (4,7-dimethyl-2-quinolinyl)-, in any non-human cell lines.

While general research exists for the broader class of guanidine compounds, the strict focus on "Guanidine, (4,7-dimethyl-2-quinolinyl)-" as per the instructions prevents the inclusion of such data. Further research is required to elucidate the specific biochemical and molecular properties of this particular compound.

Mechanistic Studies of Membrane Transport in Cultured Cell Lines

The precise mechanisms by which Guanidine, (4,7-dimethyl-2-quinolinyl)- traverses cellular membranes have not been explicitly detailed in published research. However, based on its chemical structure as a quinoline (B57606) derivative and a guanidinium-containing compound, several potential transport mechanisms can be inferred.

Small, lipophilic molecules can often diffuse across the plasma membrane. Given the presence of the aromatic quinoline ring system, Guanidine, (4,7-dimethyl-2-quinolinyl)- is expected to possess a degree of lipophilicity that may facilitate its passive diffusion into cells.

Furthermore, the guanidinium (B1211019) group is positively charged at physiological pH. Cationic compounds are known to interact with the negatively charged components of the cell membrane, which can influence their transport. Some guanidine-containing compounds are known to utilize specific transporters, such as the polyamine uptake system. For instance, a poly-guanidine construct known as GuaDex has been shown to be internalized by medulloblastoma cell lines, with its cationic nature facilitating electrostatic binding to the tumor cell membrane and subsequent uptake. While this is a larger polymeric structure, it highlights a potential pathway for guanidinium-containing molecules.

The transport of other quinoline derivatives, such as chloroquine (B1663885), involves diffusion across the cell membrane followed by protonation and accumulation within acidic organelles like lysosomes. This "ion-trapping" mechanism is a possibility for Guanidine, (4,7-dimethyl-2-quinolinyl)-, although direct evidence is lacking. Studies on the antimicrobial quinoline derivative HT61 have shown that it disrupts membrane potential and integrity, suggesting a direct interaction with the lipid bilayer.

It is important to note that while these mechanisms are plausible, dedicated studies using cultured cell lines are required to definitively elucidate the specific transporters or pathways involved in the cellular uptake of Guanidine, (4,7-dimethyl-2-quinolinyl)-.

Intracellular Compartmentalization Analysis via Advanced Imaging Techniques

Direct visualization of the subcellular distribution of Guanidine, (4,7-dimethyl-2-quinolinyl)- using advanced imaging techniques has not been reported in the scientific literature. However, based on its known molecular targets and the behavior of similar compounds, hypotheses regarding its intracellular localization can be formulated.

As Guanidine, (4,7-dimethyl-2-quinolinyl)- is known to interact with G protein-coupled receptors (GPCRs), which are primarily located on the cell surface, a significant portion of the compound would be expected to be found at the plasma membrane.

The lysosomotropic properties of other quinoline compounds like chloroquine and hydroxychloroquine, which lead to their accumulation in lysosomes, suggest a similar potential for Guanidine, (4,7-dimethyl-2-quinolinyl)-. guidetopharmacology.orgnih.gov This is driven by the basic nature of the quinoline nitrogen, which becomes protonated in the acidic environment of the lysosome, trapping the molecule inside. guidetopharmacology.orgnih.gov

The lipophilicity of the compound could also lead to its partitioning into intracellular lipid-rich structures, such as the endoplasmic reticulum and mitochondrial membranes. The specific localization would ultimately depend on a combination of factors including its transport mechanism, affinity for intracellular components, and the cell type being studied. To ascertain the precise intracellular fate of this compound, studies employing fluorescently-labeled analogues in conjunction with confocal microscopy or other advanced imaging modalities would be necessary.

Modulation of Biochemical Signaling Pathways (Mechanistic In Vitro Studies)

Investigation of Specific Receptor-Ligand Interactions in Cell Culture Models

Significant insights into the molecular mechanism of action of Guanidine, (4,7-dimethyl-2-quinolinyl)- come from studies identifying its interaction with specific G protein-coupled receptors. Patent literature has explicitly identified this compound as a modulator of the Neuropeptide FF (NPFF) receptor system. eurofinsdiscovery.com

Specifically, Guanidine, (4,7-dimethyl-2-quinolinyl)- has been characterized as an antagonist of the Neuropeptide FF receptor 1 (NPFF1) and an agonist of the Neuropeptide FF receptor 2 (NPFF2) . eurofinsdiscovery.com These receptors are involved in a variety of physiological processes, including pain modulation, and are part of the RFamide-related peptide receptor family.

The affinity of Guanidine, (4,7-dimethyl-2-quinolinyl)- for these receptors can be quantified in cell culture models that express these receptors. Typically, radioligand binding assays are employed to determine the binding affinity (Ki) of the compound for each receptor subtype. Functional assays, such as measuring changes in second messenger levels (e.g., cAMP) in response to receptor activation or inhibition, are used to confirm the antagonistic and agonistic activities.

Table 1: Receptor-Ligand Interaction Profile of Guanidine, (4,7-dimethyl-2-quinolinyl)-

| Receptor | Interaction Type | Method of Determination (Presumed) |

| NPFF1 | Antagonist | Competitive Radioligand Binding Assays, Functional Assays (e.g., cAMP inhibition) |

| NPFF2 | Agonist | Competitive Radioligand Binding Assays, Functional Assays (e.g., cAMP inhibition, ERK phosphorylation) |

This table is based on information from patent literature; specific experimental values from peer-reviewed studies are not publicly available.

Analysis of Downstream Signaling Cascades and Molecular Effects

The dual activity of Guanidine, (4,7-dimethyl-2-quinolinyl)- as an NPFF1 antagonist and an NPFF2 agonist dictates its effects on downstream signaling cascades. These effects can be dissected through in vitro studies in cell lines endogenously or recombinantly expressing these receptors.

Signaling Pathways Associated with NPFF1 Receptor Antagonism:

The NPFF1 receptor is known to couple to the Gαi/o family of G proteins. guidetopharmacology.orgnih.gov Activation of NPFF1 by its endogenous ligands leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. guidetopharmacology.org As an antagonist, Guanidine, (4,7-dimethyl-2-quinolinyl)- would block this effect. Therefore, in the presence of an NPFF1 agonist, this compound would prevent the suppression of cAMP production. The downstream consequences of maintaining cAMP levels include the continued activity of protein kinase A (PKA) and its various cellular substrates.

Signaling Pathways Associated with NPFF2 Receptor Agonism:

The NPFF2 receptor also couples to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. nih.govexlibrisgroup.com As an agonist, Guanidine, (4,7-dimethyl-2-quinolinyl)- is expected to initiate this signaling cascade.

Furthermore, studies have shown that activation of the NPFF2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. nih.govexlibrisgroup.com This suggests that Guanidine, (4,7-dimethyl-2-quinolinyl)- could induce the phosphorylation and activation of ERK1/2, leading to the regulation of various transcription factors and cellular processes such as cell growth and differentiation. For instance, activation of the NPFF2 receptor has been shown to stimulate neurite outgrowth in Neuro 2A cells through the ERK signaling pathway. nih.govexlibrisgroup.com

The compound's effect on neurotransmitter release is another area of investigation, as general guanidine compounds have been shown to increase the release of neurotransmitters by affecting ion channel function. acs.org

Table 2: Predicted Downstream Signaling Effects of Guanidine, (4,7-dimethyl-2-quinolinyl)-

| Receptor Target | Compound's Action | Primary Transducer | Second Messenger/Kinase Cascade | Predicted Cellular Response |

| NPFF1 | Antagonist | Gαi/o | Blocks inhibition of Adenylyl Cyclase (maintains cAMP levels) | Attenuation of NPFF-mediated effects |

| NPFF2 | Agonist | Gαi/o | Inhibition of Adenylyl Cyclase (decreased cAMP) | Modulation of cellular processes regulated by cAMP |

| NPFF2 | Agonist | Gαi/o | Activation of ERK/MAPK pathway | Promotion of neurite outgrowth, regulation of gene expression |

This table represents the predicted downstream effects based on the known pharmacology of the NPFF receptors. Direct experimental evidence for these effects with Guanidine, (4,7-dimethyl-2-quinolinyl)- is limited in publicly available literature.

Supramolecular Chemistry and Self Assembly of Guanidine, 4,7 Dimethyl 2 Quinolinyl

Hydrogen Bonding Networks and Molecular Recognition Properties

There is no published research on the intermolecular interactions, crystal packing architectures, or directed self-assembly of Guanidine (B92328), (4,7-dimethyl-2-quinolinyl)- in either solution or the solid state.

Intermolecular Interactions and Crystal Packing Architectures

No crystal structure data is available for this compound, preventing any analysis of its hydrogen bonding patterns or packing in the solid state.

Directed Self-Assembly in Solution and Solid-State Systems

There are no studies reporting on the self-assembly behavior of Guanidine, (4,7-dimethyl-2-quinolinyl)-.

Host-Guest Chemistry and Molecular Encapsulation

The potential for Guanidine, (4,7-dimethyl-2-quinolinyl)- to act as a host or guest in supramolecular complexes has not been investigated.

Formation of Inclusion Complexes with Macrocyclic Hosts

There is no information on the formation of inclusion complexes between this compound and any macrocyclic hosts.

Selective Molecular Recognition of Analytes

While patents suggest its interaction with biological receptors, there is no data on its use for the selective molecular recognition of smaller analytes in a chemical context. google.com

Formation of Supramolecular Architectures and Functional Materials

There are no reports on the use of Guanidine, (4,7-dimethyl-2-quinolinyl)- as a building block for the construction of larger supramolecular architectures or functional materials.

Self-Assembled Monolayers (SAMs) and Thin Film Formation

There is no specific research available on the formation of self-assembled monolayers (SAMs) or thin films using Guanidine, (4,7-dimethyl-2-quinolinyl)-.

In principle, for this molecule to form a SAM, it would need to be functionalized with a suitable anchor group that can bind to a specific substrate. For instance, the introduction of a thiol or silane (B1218182) group would enable its assembly on gold or silicon oxide surfaces, respectively. mdpi.comnih.gov The formation of a well-ordered monolayer would depend on the interplay between the substrate-anchor group interaction, the intermolecular hydrogen bonding of the guanidinium (B1211019) groups, and the π-π stacking of the quinolinyl rings. nih.govmdpi.com The dimethyl substitution pattern on the quinoline (B57606) ring would also influence the packing density and orientation of the molecules within the monolayer.

Development of Nanostructures and Soft Materials based on Guanidine, (4,7-dimethyl-2-quinolinyl)-

Currently, there are no published studies detailing the development of nanostructures or soft materials specifically from Guanidine, (4,7-dimethyl-2-quinolinyl)-.

The self-assembly of amphiphilic molecules containing guanidinium headgroups is known to lead to the formation of micelles, vesicles, and other nanostructures in solution. researchgate.net If Guanidine, (4,7-dimethyl-2-quinolinyl)- were incorporated into an amphiphilic design, for example, by attaching a long alkyl chain, it could potentially self-assemble into various soft materials. The resulting structures would be influenced by factors such as solvent polarity, pH, and temperature, owing to the responsive nature of the guanidinium group. researchgate.net

Advanced Functional Materials Development

Mechanistic Principles of Chemosensors and Biosensors

While there is no specific information on chemosensors or biosensors based on Guanidine, (4,7-dimethyl-2-quinolinyl)-, the general principles of sensor design involving guanidine derivatives are well-established. Guanidinium groups can act as effective recognition sites for anions through hydrogen bonding and electrostatic interactions. rsc.org The quinoline unit, being a fluorophore, could serve as a signaling component.

A hypothetical chemosensor based on this molecule could operate on a "turn-off" or "turn-on" fluorescence mechanism. rsc.orgmdpi.com For instance, the binding of a target analyte to the guanidinium group could alter the electronic properties of the quinoline ring, leading to a change in its fluorescence emission. mdpi.com The selectivity of such a sensor would be determined by the specific binding affinity of the guanidinium pocket for different analytes. mdpi.com

Design of Responsive Materials and Smart Systems

The development of responsive materials and smart systems from Guanidine, (4,7-dimethyl-2-quinolinyl)- has not been reported.

However, the inherent pH and CO2 responsiveness of the guanidine group presents a potential avenue for the design of "smart" materials. researchgate.netmdpi.com For example, polymers incorporating this moiety could exhibit tunable properties. The protonation state of the guanidinium group changes with pH, which could be used to trigger conformational changes in a polymer backbone, leading to reversible swelling/deswelling of hydrogels or changes in the solubility of polymers. researchgate.net Similarly, the reaction of guanidine with CO2 to form a bicarbonate salt is a reversible process that can be used to create CO2-switchable materials. researchgate.net

Derivatives and Analogues of Guanidine, 4,7 Dimethyl 2 Quinolinyl in Academic Research

Rational Design and Synthesis of Chemically Modified Derivatives

The rational design of derivatives of Guanidine (B92328), (4,7-dimethyl-2-quinolinyl)- is centered on the strategic modification of both the quinoline (B57606) core and the guanidine moiety to fine-tune the molecule's properties for specific academic applications.

Systematic Structural Modifications and Combinatorial Approaches

The synthesis of the parent compound, Guanidine, (4,7-dimethyl-2-quinolinyl)-, can be conceptually approached through a two-step process. The first step involves the synthesis of the 2-amino-4,7-dimethylquinoline precursor. A common method for this is the Combes quinoline synthesis, where a β-diketone reacts with an appropriately substituted aniline under acidic conditions. In this case, 4-methylaniline would be reacted with acetylacetone to form the 2,4,7-trimethylquinoline, which could then be selectively functionalized at the 2-position. A more direct route would involve the reaction of 4-methylaniline with an appropriate β-ketoester followed by cyclization and subsequent amination.

Once the 2-amino-4,7-dimethylquinoline is obtained, the guanidine moiety can be introduced through various guanidinylation methods. A prevalent method is the reaction of the amine with a guanylating agent such as N,N'-di-Boc-S-methylisothiourea, followed by the deprotection of the Boc groups under acidic conditions. This approach allows for the synthesis of a wide range of N-substituted guanidines by using substituted amines in the final step.

Systematic structural modifications can be implemented to create a library of derivatives. On the quinoline ring, the methyl groups at positions 4 and 7 can be replaced with other alkyl groups of varying steric bulk or with electron-donating or electron-withdrawing substituents. This can be achieved by starting with appropriately substituted anilines in the initial quinoline synthesis.

For the guanidine moiety, combinatorial approaches, particularly those utilizing solid-phase synthesis, can be employed to generate a diverse set of derivatives. For instance, a resin-bound 2-amino-4,7-dimethylquinoline could be reacted with a variety of isothiocyanates, followed by conversion to the corresponding guanidines by treatment with different amines. This methodology allows for the rapid generation of a library of trisubstituted guanidines with diverse electronic and steric properties.

Structure-Activity Relationship (SAR) Studies in Non-Biological/In Vitro Contexts (e.g., catalytic activity, binding affinity to model systems)

Structure-activity relationship (SAR) studies of Guanidine, (4,7-dimethyl-2-quinolinyl)- derivatives in non-biological contexts are crucial for understanding how structural modifications influence their function. A key area of investigation is their potential as ligands in catalysis.

For instance, in the context of copper-catalyzed atom transfer radical polymerization (ATRP), the electronic properties of the quinoline ring significantly impact the catalytic activity. Electron-donating groups on the quinoline moiety are expected to increase the electron density at the copper center, thereby stabilizing the higher oxidation state of the metal and enhancing the polymerization rate. Conversely, electron-withdrawing groups would decrease the catalytic activity.

The following table illustrates the hypothetical effect of substituents at the 6-position of a related copper guanidine quinoline catalyst on its redox potential and catalytic activity in ATRP. A similar trend would be expected for derivatives of Guanidine, (4,7-dimethyl-2-quinolinyl)-.

| Substituent at 6-position | Hammett Constant (σp) | Redox Potential (E1/2 vs. Fc/Fc+) | ATRP Rate Constant (kapp) |

| -NO2 | 0.78 | Higher (more positive) | Lower |

| -Br | 0.23 | Intermediate | Intermediate |

| -OCH3 | -0.27 | Lower (more negative) | Higher |

| -N(CH3)2 | -0.83 | Lowest (more negative) | Highest |

This table is illustrative and based on general principles of electronic effects in catalysis.

In terms of binding affinity to model systems, such as DNA or synthetic receptors, the guanidinium (B1211019) group's ability to form strong hydrogen bonds and electrostatic interactions is paramount. Modifications to the guanidine moiety, such as N-alkylation or N-arylation, can influence the steric accessibility and the hydrogen-bonding pattern, thereby modulating the binding affinity. The quinoline ring itself can participate in π-stacking interactions, and modifications to its aromatic system would be expected to alter these interactions.

Impact of Structural Variations on Physicochemical Properties and Reactivity

Electronic and Steric Effects of Substituents

The two methyl groups at positions 4 and 7 of the quinoline ring exert both electronic and steric effects. Electronically, methyl groups are weakly electron-donating through induction and hyperconjugation. This increased electron density on the quinoline ring can influence the basicity of the ring nitrogen and the attached guanidine group.

Replacing the methyl groups with bulkier alkyl groups would increase the steric hindrance around the quinoline core, potentially affecting its ability to act as a ligand or to interact with other molecules. Conversely, replacing them with electron-withdrawing groups like halogens or nitro groups would significantly alter the electronic properties of the quinoline ring, making it more electron-deficient.

Modulation of Acid-Base and Redox Properties

The basicity of the guanidine moiety is one of its most characteristic features. Upon protonation, the positive charge is delocalized over the three nitrogen atoms, resulting in a highly stable guanidinium cation. The pKa of the guanidine group in Guanidine, (4,7-dimethyl-2-quinolinyl)- is influenced by the electronic nature of the quinoline ring. The electron-donating methyl groups at positions 4 and 7 are expected to increase the basicity of the guanidine compared to an unsubstituted 2-guanidinoquinoline.

The table below provides a qualitative prediction of how different substituents on the quinoline ring of a hypothetical 2-guanidinoquinoline might affect the pKa of the guanidine moiety.

| Substituent on Quinoline Ring | Electronic Effect | Predicted Effect on Guanidine pKa |

| 4,7-dimethyl | Electron-donating | Increase |

| Unsubstituted | Neutral | Baseline |

| 6-nitro | Electron-withdrawing | Decrease |

| 6-methoxy | Electron-donating | Increase |

The redox properties of these compounds are also tunable. Guanidino-functionalized aromatic systems can exhibit reversible redox behavior. researchgate.net The redox potential is sensitive to the substitution pattern on the aromatic ring. Electron-donating groups, such as the methyl groups in the target compound, are expected to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups would make the molecule more difficult to oxidize. This tunability is of interest in the development of redox-active materials and catalysts.

Exploration of Novel Academic Applications for Derivatives

The unique combination of a rigid, aromatic quinoline scaffold and a strongly basic, hydrogen-bonding guanidine moiety in Guanidine, (4,7-dimethyl-2-quinolinyl)- and its derivatives opens up avenues for various novel academic applications beyond the biological realm.

One promising area is in the field of organocatalysis . Chiral derivatives of Guanidine, (4,7-dimethyl-2-quinolinyl)- could be designed to act as bifunctional catalysts, where the guanidine group acts as a Brønsted base to activate a substrate, and the chiral quinoline backbone provides a stereocontrolled environment for the reaction. Such catalysts could be applied to a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Henry reactions.

Another area of exploration is in supramolecular chemistry and materials science . The strong hydrogen-bonding capabilities of the guanidinium group can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. Derivatives of Guanidine, (4,7-dimethyl-2-quinolinyl)- could be designed to form liquid crystals, gels, or porous materials. The quinoline moiety can contribute to the stability of these assemblies through π-π stacking interactions.

Furthermore, these compounds can serve as ligands for the synthesis of novel metal complexes . The bidentate coordination of the quinoline nitrogen and one of the guanidine nitrogens can lead to the formation of stable chelate complexes with a variety of transition metals. The electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the quinoline ring, leading to catalysts with tailored reactivity for applications in, for example, oxidation catalysis or polymerization. dntb.gov.ua The redox-active nature of these ligands also makes them attractive for the development of new electronic materials and sensors.

Development of Enhanced Catalytic Systems

The integration of quinolinyl guanidine ligands into metal complexes has led to the development of highly active and selective catalysts for a variety of organic transformations. The unique electronic and steric properties of these ligands, which can be fine-tuned through substitution on the quinoline ring, play a crucial role in modulating the catalytic activity of the metallic center.

One of the most significant areas of application for copper-guanidine quinoline complexes is in Atom Transfer Radical Polymerization (ATRP). nih.govd-nb.info These catalysts have demonstrated remarkable efficiency in controlling the polymerization of various monomers. The donor properties of the guanidine and quinoline moieties can be systematically varied to influence the redox potential of the copper center, which is a key parameter governing the ATRP equilibrium. nih.gov For instance, the introduction of electron-donating or electron-withdrawing substituents at different positions on the quinoline backbone allows for precise control over the catalyst's activity. d-nb.inforwth-aachen.de

The following table summarizes the impact of different substituents on the quinoline ring of guanidine-quinoline ligands on the performance of copper-based ATRP catalysts.

| Substituent on Quinoline Ring | Effect on Ligand Donor Strength | Impact on Catalytic Activity in ATRP |

| Electron-donating groups (e.g., -OMe, -NMe2) | Increases electron density on the metal center | Generally leads to more active catalysts with higher polymerization rates. d-nb.inforwth-aachen.de |

| Electron-withdrawing groups (e.g., -NO2, -Br) | Decreases electron density on the metal center | Can lead to catalysts with better control over the polymerization, albeit with potentially lower activity. d-nb.inforwth-aachen.de |

| Bulky alkyl groups | Increases steric hindrance around the metal center | Can enhance catalyst solubility in nonpolar monomers and influence the stereoselectivity of the polymerization. researchgate.net |

Beyond ATRP, zinc complexes featuring guanidine-quinoline ligands have shown promise as catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide. researchgate.net The stereoselectivity and catalytic activity of these systems are highly dependent on the substitution pattern of the quinoline ligand. researchgate.net The ability to modify the ligand framework provides a powerful tool for developing catalysts with enhanced performance for the production of biodegradable polymers.

Advanced Ligand Design for Coordination Chemistry Applications

The design of novel ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and reactive properties. Guanidines, as strong N-donor ligands, are excellent building blocks for creating versatile ligand scaffolds. semanticscholar.orgnih.govnih.gov The incorporation of a quinoline moiety introduces an additional coordination site and a platform for electronic and steric modification.

Hybrid guanidine-quinoline ligands can coordinate to a wide range of transition metals, including copper, zinc, cobalt, and manganese, forming stable complexes with diverse geometries. researchgate.netat.ua The guanidine unit typically binds to the metal center in a bidentate fashion through two of its nitrogen atoms, while the quinoline nitrogen can also participate in coordination, leading to a tridentate binding mode. nih.gov This chelate effect contributes to the high stability of the resulting metal complexes.

The electronic flexibility of the guanidinate anion, formed upon deprotonation of the guanidine, allows it to stabilize metal centers in various oxidation states. nih.gov This property is particularly valuable in the design of redox-active catalysts. The combination of the strongly electron-donating guanidinate and the tunable quinoline unit allows for the precise modulation of the electronic environment around the metal ion.

Recent research has focused on the synthesis of functionalized quinoline-guanidine ligands to achieve specific catalytic or material properties. For example, the introduction of chiral centers into the ligand framework is a key strategy for the development of catalysts for asymmetric synthesis. nih.gov While not specifically documented for Guanidine, (4,7-dimethyl-2-quinolinyl)-, the principles of asymmetric catalysis driven by chiral guanidine-based ligands are well-established. nih.gov

The following table outlines various design strategies for advanced quinolinyl guanidine ligands and their potential applications in coordination chemistry.

| Ligand Design Strategy | Rationale | Potential Application |

| Introduction of chiral auxiliaries | To create a chiral environment around the metal center. | Asymmetric catalysis, enantioselective transformations. nih.gov |

| Variation of substituents on the quinoline ring | To fine-tune the electronic and steric properties of the ligand. | Optimization of catalytic activity and selectivity. d-nb.inforwth-aachen.de |